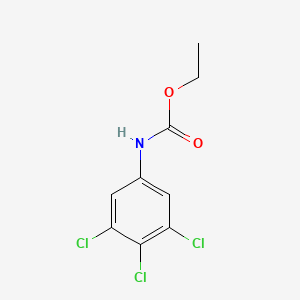
Acetylmarinobufogenin
描述
Acetylmarinobufogenin is a bufadienolide compound with the molecular formula C26H34O6. It is a derivative of marinobufagenin, a cardiotonic steroid found in the skin and parotid gland secretions of toads. This compound has been studied for its potential pharmacological effects, particularly its ability to inhibit P-glycoprotein, a protein that plays a role in multidrug resistance in cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetylmarinobufogenin typically involves the acetylation of marinobufagenin. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that the synthesis follows similar principles to laboratory-scale preparation, with optimization for larger-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
化学反应分析
Types of Reactions
Acetylmarinobufogenin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
科学研究应用
Acetylmarinobufogenin has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of bufadienolides and their derivatives.
Biology: this compound is studied for its effects on cellular processes, particularly its ability to inhibit P-glycoprotein and modulate multidrug resistance in cancer cells.
Medicine: Research has explored its potential as a therapeutic agent for treating cancer and other diseases where P-glycoprotein plays a role.
作用机制
Acetylmarinobufogenin exerts its effects primarily by inhibiting P-glycoprotein, a membrane protein that pumps various substances out of cells. By inhibiting this protein, this compound can increase the intracellular concentration of chemotherapeutic agents, thereby enhancing their efficacy against cancer cells. The molecular targets and pathways involved include the binding of this compound to the P-glycoprotein, leading to its inhibition and subsequent modulation of drug resistance pathways .
相似化合物的比较
Similar Compounds
Bufalin: Another bufadienolide with similar inhibitory effects on P-glycoprotein.
Scillarenin: A bufadienolide that has shown improved features compared to bufalin, including higher cytotoxicity to cancer cells.
Proscillaridin: A bufadienolide with pronounced P-glycoprotein inhibition.
Uniqueness
Acetylmarinobufogenin is unique among bufadienolides due to its specific acetylation, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its intermediate level of P-glycoprotein inhibition, compared to other bufadienolides, makes it a valuable compound for studying the modulation of multidrug resistance in cancer cells .
属性
IUPAC Name |
[16-hydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-14-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O6/c1-15(27)31-17-6-9-23(2)18-7-10-24(3)20(16-4-5-22(28)30-14-16)12-21-26(24,32-21)19(18)8-11-25(23,29)13-17/h4-5,14,17-21,29H,6-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEFDRPJDZWFRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(CC5C4(C3CCC2(C1)O)O5)C6=COC(=O)C=C6)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30960724 | |
| Record name | 3-(Acetyloxy)-5-hydroxy-14,15-epoxybufa-20,22-dienolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30960724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4029-68-9 | |
| Record name | Acetylmarinobufogenin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135687 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Acetyloxy)-5-hydroxy-14,15-epoxybufa-20,22-dienolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30960724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[2-(1H-indol-3-yl)ethylcarbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B14168878.png)
![2,3-Dimethoxy-6-[(4-nitro-phenyl)-hydrazonomethyl]-benzoic acid](/img/structure/B14168886.png)
![1-[(6-Aminopyridin-3-Yl)methyl]-3-[4-(Phenylsulfonyl)phenyl]urea](/img/structure/B14168888.png)

![1-Bromo-8,8-dimethyl-8,9-dihydro-5-morpholino-6h-isothiazolo[5,4-b]pyrano[4,3-d]pyridine](/img/structure/B14168896.png)

![4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;azepan-2-one;hexane-1,6-diamine;hexanedioic acid](/img/structure/B14168906.png)
![3-(4-Chloro-3-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14168915.png)
![2,4-dichloro-N-{4-chloro-2-[(2,4-dimethoxyphenyl)carbamoyl]phenyl}benzamide](/img/structure/B14168923.png)


